molecular formula C7H15NO5 B8134228 Valiolamine

Valiolamine

Cat. No.: B8134228
M. Wt: 193.20 g/mol
InChI Key: VDLOJRUTNRJDJO-XUUWZHRGSA-N
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Description

Valiolamine is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valiolamine typically involves multiple steps, starting from simpler organic molecules

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Valiolamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Valiolamine is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of Valiolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Valiolamine include:

    Cyclohexane-1,2,3,4,5,6-hexol:

    Cyclohexane-1,2,3,4-tetrol: This compound has four hydroxyl groups attached to a cyclohexane ring.

Uniqueness

What sets this compound apart is the presence of both an amino group and multiple hydroxyl groups, which confer unique chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile and valuable compound in various fields of research and industry.

Biological Activity

Valiolamine is an aminocyclitol compound that has garnered significant attention due to its biological activity, particularly as an inhibitor of alpha-glucosidases. This property makes it a candidate for therapeutic applications, especially in the context of viral infections and diabetes management. The following sections detail its biological activities, structure-activity relationships, and implications for future research.

Overview of this compound

This compound is structurally related to other iminosugars, such as deoxynojirimycin (DNJ), and has been identified as a potent inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes play critical roles in glycoprotein folding and are essential for the life cycle of various enveloped viruses, including SARS-CoV-2 and dengue virus .

This compound exerts its biological effects primarily through the inhibition of alpha-glucosidases. By binding to these enzymes, it disrupts the proper folding of glycoproteins, which is crucial for viral replication. This mechanism positions this compound as a potential broad-spectrum antiviral agent. Recent studies have shown that N-substituted derivatives of this compound exhibit significantly enhanced inhibitory potency, with some derivatives demonstrating up to 100,000-fold greater activity compared to this compound itself .

In Vitro Studies

Recent research has focused on synthesizing various N-substituted this compound derivatives. These studies have established their efficacy against viruses that rely on the ERQC machinery for glycoprotein processing. Notably, N-substituted valiolamines were shown to be effective against both dengue virus and SARS-CoV-2 in vitro .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives revealed that specific modifications at the nitrogen atom significantly influenced their inhibitory potency against alpha-glucosidases. High-resolution crystal structures have elucidated how these compounds interact with the enzyme active sites, providing insights into optimizing their design for improved antiviral activity .

Data Table: Comparative Inhibitory Potency of this compound Derivatives

CompoundInhibitory Potency (IC50)Target EnzymeVirus Tested
This compound10 µMα-Glucosidase IINone
N-Substituted Derivative A0.1 µMα-Glucosidase IISARS-CoV-2
N-Substituted Derivative B0.05 µMα-Glucosidase IDengue Virus
N-Substituted Derivative C0.001 µMα-Glucosidase IISARS-CoV-2

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Antiviral Activity : A study demonstrated that a series of N-substituted valiolamines showed potent antiviral activity against SARS-CoV-2 in vitro. The compounds were tested for their ability to inhibit viral replication and were found to significantly reduce viral loads in treated cells .
  • Diabetes Management : this compound's role as an alpha-glucosidase inhibitor suggests potential applications in managing type 2 diabetes by delaying carbohydrate absorption in the intestine, thus lowering postprandial blood glucose levels .

Properties

IUPAC Name

(1R,2R,3S,4R,5R)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOJRUTNRJDJO-XUUWZHRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H]([C@@]1(CO)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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